[2-(Furan-2-yl)pyridin-3-yl]methanamine [2-(Furan-2-yl)pyridin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1255637-17-2
VCID: VC3194897
InChI: InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2
SMILES: C1=CC(=C(N=C1)C2=CC=CO2)CN
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

[2-(Furan-2-yl)pyridin-3-yl]methanamine

CAS No.: 1255637-17-2

Cat. No.: VC3194897

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(Furan-2-yl)pyridin-3-yl]methanamine - 1255637-17-2

Specification

CAS No. 1255637-17-2
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name [2-(furan-2-yl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2
Standard InChI Key MEASYBNGICNMRI-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC=CO2)CN
Canonical SMILES C1=CC(=C(N=C1)C2=CC=CO2)CN

Introduction

Chemical Properties

Structural Characteristics

[2-(Furan-2-yl)pyridin-3-yl]methanamine possesses a unique molecular architecture that combines two distinct heterocyclic systems. The compound's structure features:

  • A pyridine ring with nitrogen at position 1

  • A furan ring attached at the 2-position of the pyridine

  • A methanamine (CH₂NH₂) group at the 3-position of the pyridine

This structural arrangement creates a molecule with multiple functional sites capable of participating in various chemical reactions and interactions with biological targets.

Basic Chemical Data

The following table summarizes the key chemical data for [2-(Furan-2-yl)pyridin-3-yl]methanamine:

ParameterFree BaseDihydrochloride Salt
Molecular FormulaC₁₀H₁₀N₂OC₁₀H₁₂Cl₂N₂O
Molecular Weight174.2 g/mol247.12 g/mol
CAS NumberNot specified in results2097967-75-2
IUPAC Name[2-(furan-2-yl)pyridin-3-yl]methanamine[2-(furan-2-yl)pyridin-3-yl]methanamine;dihydrochloride
SMILESC1=CC(=C(N=C1)C2=CC=CO2)CNC1=CC(=C(N=C1)C2=CC=CO2)CN.Cl.Cl

The compound contains multiple functional groups that contribute to its chemical behavior and reactivity patterns. The primary amine group (-CH₂NH₂) is capable of participating in various reactions typical of amines, while the heterocyclic rings provide additional sites for chemical modifications.

Synthesis Methods

General Synthetic Approaches

Physical Properties

Physical State and Appearance

While specific data for [2-(Furan-2-yl)pyridin-3-yl]methanamine is limited in the search results, inferences can be made based on similar compounds. Typically, compounds of this class exist as:

  • Free base: Often a colorless to pale yellow solid or oil at room temperature

  • Dihydrochloride salt: Typically a crystalline solid with improved stability

Comparative Physical Properties

Based on data from structurally related compounds, the following physical properties can be estimated for [2-(Furan-2-yl)pyridin-3-yl]methanamine:

PropertyEstimated ValueReference Compound
Boiling Point~310-315°C at 760 mmHg[6-(furan-2-yl)pyridin-3-yl]methanamine (312.1°C)
Density~1.15-1.16 g/cm³[6-(furan-2-yl)pyridin-3-yl]methanamine (1.155 g/cm³)
Flash Point~140-145°C[6-(furan-2-yl)pyridin-3-yl]methanamine (142.6°C)
LogP~2.4-2.6[6-(furan-2-yl)pyridin-3-yl]methanamine (2.50060)

It should be noted that these are estimated values based on structural analogs and may vary slightly for the specific compound of interest.

Spectroscopic Characterization

Standard Analytical Methods

The structural confirmation and purity assessment of [2-(Furan-2-yl)pyridin-3-yl]methanamine typically involves several complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon frameworks

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Mass Spectrometry (MS)

    • Molecular weight confirmation

    • Fragmentation pattern analysis

  • Infrared Spectroscopy (IR)

    • Functional group identification

    • N-H stretching vibrations of the primary amine

    • C=N stretching of the pyridine ring

    • Furan ring vibrations

  • X-ray Crystallography (for crystalline forms)

    • Definitive 3D structural confirmation

    • Packing arrangements in solid state

Spectral Characteristics

Based on the molecular structure and related compounds, [2-(Furan-2-yl)pyridin-3-yl]methanamine would be expected to show characteristic spectral features:

  • ¹H NMR: Signals for the aromatic protons of both heterocyclic rings (typically δ 6.5-8.5 ppm), methylene protons adjacent to the amine (typically δ 3.8-4.2 ppm), and amine protons (δ 1.5-2.0 ppm, broad).

  • ¹³C NMR: Signals for the aromatic carbons of the heterocyclic rings (δ 110-160 ppm) and the methylene carbon (δ 40-45 ppm).

  • IR: Characteristic bands for N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), and furan ring vibrations.

  • MS: Molecular ion peak at m/z 174 (corresponding to the molecular weight of the free base), with characteristic fragmentation patterns involving loss of the amine group.

Biological Activities

Related Compound Activities

Structurally related furan-pyridine compounds have been investigated for:

  • Anticancer properties, including reduction of cell proliferation and induction of apoptosis in certain cancer cell lines

  • Anti-inflammatory activities

  • Central nervous system effects

  • Antimicrobial properties

These activities suggest potential research directions for [2-(Furan-2-yl)pyridin-3-yl]methanamine, although specific biological evaluations would be necessary to confirm any pharmacological properties.

Research Applications

Medicinal Chemistry Applications

[2-(Furan-2-yl)pyridin-3-yl]methanamine serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for versatile chemical modifications, making it suitable for various research applications in medicinal chemistry:

  • As a scaffold for the development of novel bioactive compounds

  • In structure-activity relationship (SAR) studies

  • For fragment-based drug discovery approaches

  • In the synthesis of compound libraries for high-throughput screening

Chemical Research Utility

Beyond medicinal chemistry, this compound has potential applications in:

  • Development of novel materials with specific electronic properties

  • Coordination chemistry, as a ligand for metal complexes

  • Catalyst development for organic transformations

  • Chemical biology tools for probing biological systems

The presence of multiple functional groups provides opportunities for selective chemical modifications, enabling its use as a versatile intermediate in various synthetic pathways.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with [2-(Furan-2-yl)pyridin-3-yl]methanamine, differing in the relative positions of the heterocyclic rings or the amine group. The following table compares key properties of these structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
[2-(Furan-2-yl)pyridin-3-yl]methanamine2097967-75-2 (salt)C₁₀H₁₀N₂O174.2Reference compound
(2-(Furan-3-yl)pyridin-3-yl)methanamine1823607-62-0C₁₀H₁₀N₂O174.2Furan-3-yl instead of furan-2-yl
[6-(furan-2-yl)pyridin-3-yl]methanamine441055-75-0C₁₀H₁₀N₂O174.2Furan at position 6 of pyridine
(5-(Furan-2-yl)pyridin-3-yl)methanamine1346687-17-9C₁₀H₁₀N₂O174.2Furan at position 5 of pyridine
(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINENot specifiedC₁₀H₁₀N₂O174.2Reversed connection between rings

These structural variations highlight the diversity within this chemical class and the potential for different biological and chemical properties despite similar molecular compositions .

Isomeric Relationships

The positional isomers of [2-(Furan-2-yl)pyridin-3-yl]methanamine differ primarily in:

  • The connection point between the furan and pyridine rings

  • The position of the methanamine group relative to the heterocyclic connection

  • The orientation of the furan ring (2-substituted vs. 3-substituted)

These variations can significantly impact the three-dimensional shape of the molecules, their reactivity patterns, and their interactions with biological targets. Such structural differences are particularly relevant in drug discovery, where small changes in molecular geometry can dramatically alter binding affinities and biological activities.

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